Ethyl 4-(piperidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
The synthesis of Ethyl 4-(piperidin-2-yl)benzoate typically involves the following steps:
Alkylation: The initial step involves the alkylation of piperidine with ethyl 4-bromobenzoate under basic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the piperidine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Ethyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Cycloaddition: The piperidine ring can participate in cycloaddition reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(piperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of piperidine derivatives with biological targets.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(piperidin-2-yl)benzoate can be compared with other piperidine derivatives such as:
Ethyl 4-(piperidin-4-yl)benzoate: Similar structure but with the piperidine ring attached at a different position.
N-(2,2-difluoro-2-(2R)-piperidin-2-yl)ethyl-2-(1H-1,2,4-triazol-1-yl)acetamide: A more complex derivative with additional functional groups.
Ethyl 4-(4-methylpyridin-2-yl)aminopiperidine-1-carboxylate: Contains a pyridine ring in addition to the piperidine moiety .
These compounds share similar chemical properties but differ in their specific applications and biological activities. This compound is unique due to its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-piperidin-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMULAKKDFWOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.